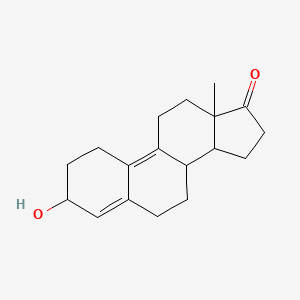
Petromyzonol-24-Sulfate, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petromyzonol-24-Sulfate, Sodium Salt is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). It is known for its role as a spawning chemoattractant for the sea lamprey . The compound has the molecular formula C24H41NaO7S and a molecular weight of 496.63 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Petromyzonol-24-Sulfate, Sodium Salt involves the sulfation of petromyzonol, a bile alcohol. The reaction typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 24-position of the petromyzonol molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of petromyzonol from sea lamprey larvae, followed by its sulfation using industrial-grade sulfating agents. The product is then purified through crystallization and other separation techniques to obtain the final compound in its sodium salt form.
Chemical Reactions Analysis
Types of Reactions
Petromyzonol-24-Sulfate, Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of petromyzonol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Petromyzonol-24-Sulfate, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of bile salts and their derivatives.
Biology: Investigated for its role as a chemoattractant in the spawning behavior of sea lampreys.
Medicine: Studied for its potential therapeutic applications in treating diseases related to bile salt metabolism.
Industry: Used in the development of biochemical assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Petromyzonol-24-Sulfate, Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. The compound binds to these receptors, triggering a signaling cascade that leads to the chemoattraction behavior observed in the larvae. The molecular targets include olfactory receptors and associated signaling pathways that mediate the response.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another bile acid with similar structural features but different biological functions.
Deoxycholic Acid: A secondary bile acid with distinct metabolic pathways.
Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of fats.
Uniqueness
Petromyzonol-24-Sulfate, Sodium Salt is unique due to its specific role as a chemoattractant in sea lampreys, which is not observed in other bile acids. Its structure, featuring a sulfate group at the 24-position, distinguishes it from other bile salts and contributes to its unique biological activity.
Properties
Molecular Formula |
C24H41NaO7S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentyl sulfate |
InChI |
InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
DHGPBNKCHYMHIS-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


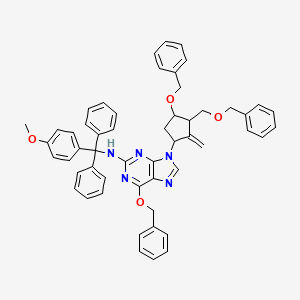
![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)
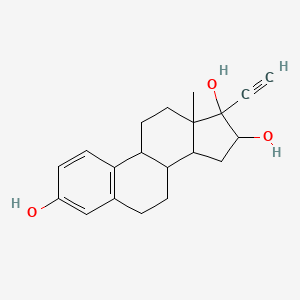
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)

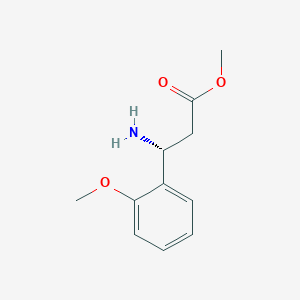
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)

![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)
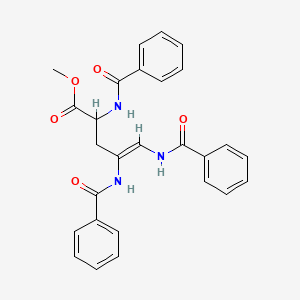
![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
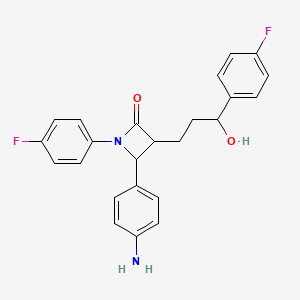
![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)
